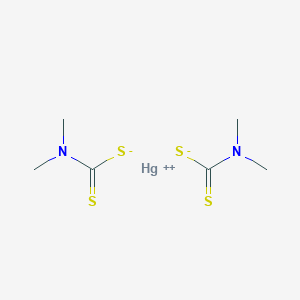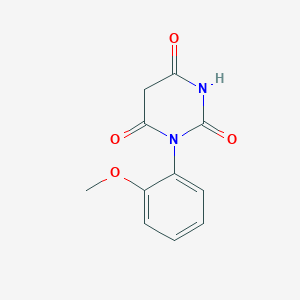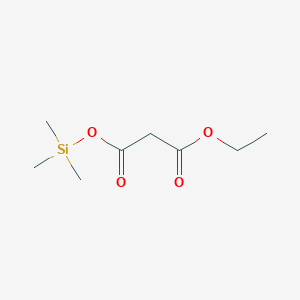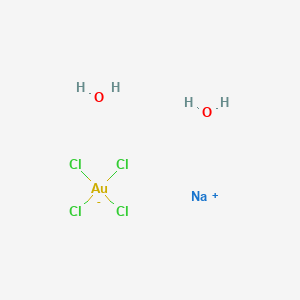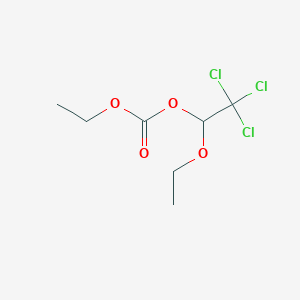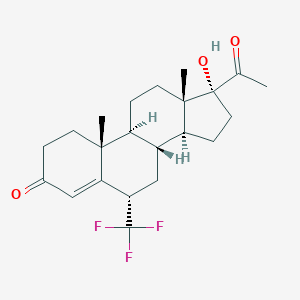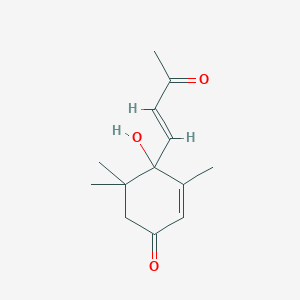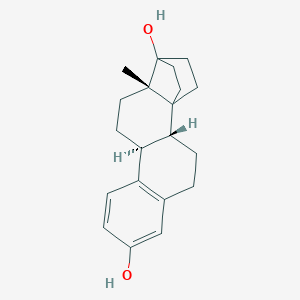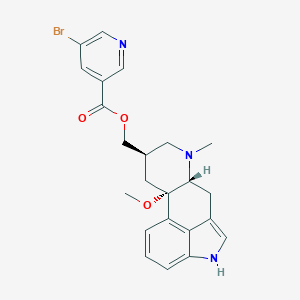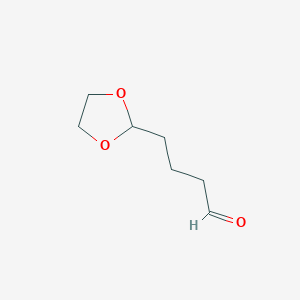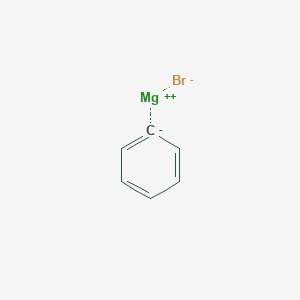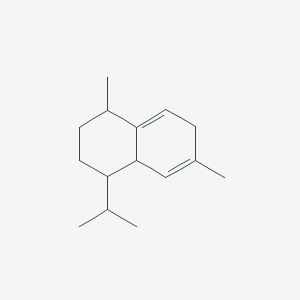
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)- is a chemical compound that belongs to the family of terpenes. It is commonly known as alpha-terpineol and is widely used in various industries such as fragrance, flavor, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Gas-Phase Reactions with Nitrate and Hydroxyl Radicals
Naphthalene and its derivatives, including 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene, are studied for their reactions with nitrate and hydroxyl radicals in the atmosphere. These studies focus on understanding the chemical reactions and degradation processes of these compounds in the environment. For instance, Phousongphouang and Arey (2002) conducted research on the rate constants for these reactions, providing valuable insights into the atmospheric chemistry of alkylnaphthalenes (Phousongphouang & Arey, 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of naphthalene derivatives are critical for understanding their chemical properties and potential applications. For example, Queiroga, Ferracini, and Marsaioli (1996) synthesized and identified novel cadinane derivatives from Baccharis species, contributing to the field of natural product chemistry and expanding the understanding of naphthalene derivatives (Queiroga, Ferracini, & Marsaioli, 1996).
Methylation Studies and Catalysts
Research into the methylation of naphthalene, including its derivatives, is crucial for industrial applications like the production of polyethylene naphthalate. Güleç et al. (2017) performed a kinetic study on the methylation of naphthalene using Fe/ZSM-5 zeolite catalysts, offering insights into the efficiency and mechanisms of these reactions (Güleç et al., 2017).
Fluorescence Spectral Studies
The fluorescence properties of naphthalene derivatives are explored for potential applications in material science and spectroscopy. Aladekomo and Birks (1965) conducted spectral studies of naphthalene and its derivatives, contributing to the understanding of excimer fluorescence characteristics (Aladekomo & Birks, 1965).
Biomarker Potential in Geology
Naphthalene derivatives also have significance in geology, especially as biomarkers in crude oil analysis. Aarssen et al. (1992) demonstrated the presence of compounds like 1,6-dimethyl-4-(1-methylethyl)naphthalene in crude oils, highlighting their potential as biomarkers and aiding in understanding the origins of these oils (Aarssen et al., 1992).
Eigenschaften
CAS-Nummer |
16728-99-7 |
|---|---|
Produktname |
Naphthalene, 1,2,3,4,4a,7-hexahydro-1,6-dimethyl-4-(1-methylethyl)- |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,9-10,12-13,15H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
JUQGWBAOQUBVFP-UHFFFAOYSA-N |
SMILES |
CC1CCC(C2C1=CCC(=C2)C)C(C)C |
Kanonische SMILES |
CC1CCC(C2C1=CCC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




